Product packaging for 2,4-Dibromo-3-pentanone(Cat. No.:CAS No. 815-60-1)

2,4-Dibromo-3-pentanone

Cat. No.: B1589330
CAS No.: 815-60-1
M. Wt: 243.92 g/mol
InChI Key: UOPIOAUZQKSZRO-UHFFFAOYSA-N
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Description

Significance of α,α'-Dibromo Ketones as Synthetic Intermediates

The utility of α,α'-dibromo ketones in organic synthesis is well-established, stemming from their role as highly reactive and manageable precursors for a variety of chemical reactions. orgsyn.orgthermofisher.com Their bifunctional nature, possessing both electrophilic carbon centers and a carbonyl group, allows for a diverse range of transformations.

α,α'-Dibromo ketones serve as precursors for numerous selective organic transformations. orgsyn.orgchemdad.com They can undergo reactions such as nucleophilic substitution, elimination, and rearrangement to yield a variety of functionalized products. For instance, they can be used as synthetic equivalents of α-haloketones, which are often lachrymatory and difficult to handle. orgsyn.org The controlled reaction of α,α'-dibromo ketones allows for the selective introduction of various functional groups at the α-positions of the ketone.

One notable transformation is the Favorskii rearrangement, where α-halo ketones, in the presence of a base, rearrange to form carboxylic acid derivatives. acs.org This reaction has proven to be a powerful tool for ring contraction in cyclic systems and for the synthesis of highly branched acyclic carboxylic acids. acs.org

A significant application of α,α'-dibromo ketones lies in their use as building blocks for the synthesis of heterocyclic compounds. orgsyn.orgresearchgate.net These cyclic structures containing atoms of at least two different elements are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The reaction of α,α'-dibromo ketones with various nucleophiles, such as amines, thioureas, and hydrazines, provides efficient routes to a wide array of five- and six-membered heterocyclic rings. wiley.comsigmaaldrich.cn For example, they are employed in the Hantzsch thiazole (B1198619) synthesis and in the preparation of substituted pyrroles. orgsyn.orgresearchgate.net

The structural motifs found in many natural products can be efficiently constructed using α,α'-dibromo ketones as starting materials or key intermediates. Their ability to participate in cycloaddition reactions and to form complex ring systems makes them particularly valuable in this context. For instance, the synthesis of tropinoids, a class of bicyclic alkaloids, and the macrotetrolide antibiotic nonactin (B1679836) have utilized 2,4-dibromo-3-pentanone as a precursor. orgsyn.org

Overview of this compound as a Representative α,α'-Dibromo Ketone

This compound is a prime example of an α,α'-dibromo ketone that showcases the characteristic reactivity and synthetic utility of this class of compounds.

Properties of this compound
PropertyValue
Molecular FormulaC₅H₈Br₂O
Molecular Weight243.92 g/mol
AppearanceColorless to pale yellow liquid
CAS Number815-60-1

Structural Features and Reactivity Profile

The structure of this compound features a central carbonyl group flanked by two bromine-bearing carbons. This arrangement makes the α-carbons highly electrophilic and susceptible to nucleophilic attack. The presence of two bromine atoms allows for sequential reactions, providing a handle to introduce different functionalities.

Its reactivity is dominated by several key transformations:

Nucleophilic Substitution: The bromine atoms are good leaving groups, facilitating their displacement by a variety of nucleophiles.

Cycloaddition Reactions: this compound can generate an oxyallyl cation in situ, which can then participate in [4+3] cycloaddition reactions with dienes like furan (B31954) to form seven-membered rings. This reaction is a powerful method for constructing bicyclic systems. orgsyn.org

Favorskii Rearrangement: Like other α-halo ketones, it can undergo the Favorskii rearrangement under basic conditions. acs.org

Reductive Debromination: The bromine atoms can be selectively removed using various reducing agents.

Historical Context and Early Applications

The synthesis and reactivity of α-haloketones have been a subject of study for over a century. A detailed procedure for the preparation of this compound was published in Organic Syntheses in 1978, highlighting its role as a precursor in the synthesis of tropinoids and the antibiotic (±)-nonactic acid. orgsyn.org Early research also explored the electroreduction of related α,α'-dibromoketones in the 1970s, indicating an interest in understanding the fundamental reactivity of these molecules. Its application in [3+2] and [4+3] cyclocoupling reactions to form cyclopentenones and cycloheptenones, respectively, in the presence of iron carbonyls was also explored during this period. orgsyn.orgresearchgate.net These early studies laid the groundwork for the broader application of this compound and other α,α'-dibromo ketones in modern organic synthesis.

Scope and Limitations of Current Research on this compound

This compound, a specific α,α'-dibromo ketone, has carved out a niche in synthetic organic chemistry, primarily as a precursor for generating the 1,3-dimethyl-2-oxyallyl cation. orgsyn.orgwiley.com This intermediate is highly valuable in [4+3] cycloaddition reactions for the synthesis of bicyclic ketones, which are themselves precursors to tropinoids and other complex natural products. orgsyn.orgresearchgate.net

Key Research Applications:

Synthesis of Bicyclic Systems: A significant body of research focuses on the reaction of this compound with dienes like furan and cyclopentadiene (B3395910) in the presence of a reducing agent (such as a zinc-copper couple or diiron nonacarbonyl) to produce bicyclo[3.2.1]octenones. orgsyn.orgsci-hub.se For instance, its reaction with furan yields 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one, a precursor for the synthesis of (±)-nonactic acid. orgsyn.org

Precursor to Polyfunctionalized Building Blocks: Research has demonstrated its use in creating complex, polyfunctionalized heptane (B126788) building blocks with multiple stereocenters through [4+3] cycloaddition with substituted furans. researchgate.net

Stereoselective Cycloadditions: Efforts have been made to control the stereochemistry of the [4+3] cycloaddition reactions by employing chiral auxiliaries on the diene component. wiley.com

Limitations and Challenges:

While a valuable reagent, research on this compound is not without its limitations:

Lachrymatory and Irritant Nature: The compound is a potent lachrymator and a skin irritant, necessitating careful handling in a well-ventilated fume hood. orgsyn.org

Stability of Intermediates: The success of reactions involving this compound often depends on the careful in situ generation and trapping of reactive intermediates like the oxyallyl cation. orgsyn.orgresearchgate.net

Reaction Conditions: The outcomes of reactions can be sensitive to the choice of reducing agent, solvent, and the presence of Lewis acids, which can influence reaction rates, yields, and stereoselectivity. wiley.com

Limited Commercial Availability and Cost: While available from some suppliers, its use in large-scale industrial processes may be limited by cost and availability compared to simpler starting materials. scbt.comcymitquimica.com

Focused Research Scope: The majority of published research on this compound centers on its application in [4+3] cycloaddition reactions. orgsyn.orgresearchgate.netacs.orgwiley.com Its utility in other areas of synthetic chemistry, such as the Favorskii rearrangement or as a precursor to other functionalized acyclic compounds, remains less explored in comparison to other α,α'-dibromo ketones.

Data on this compound:

PropertyValue
Molecular Formula C5H8Br2O
Molecular Weight 243.92 g/mol
CAS Number 815-60-1
Appearance Colorless to pale yellow liquid

(Data sourced from multiple references) scbt.comcymitquimica.comnih.gov

Selected Research Findings on the Reactivity of this compound:

Reaction TypeReactantsReagents/ConditionsProduct(s)YieldReference
[4+3] Cycloaddition FuranZn-Cu couple, NaI2α,4α-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one72% orgsyn.org
[4+3] Cycloaddition CyclopentadieneZn-Cu couple, NaIEpimeric mixture of cis-diequatorial and cis-diaxial 2,4-dimethylbicyclo[3.2.1]oct-6-en-3-one~90% orgsyn.org
[4+3] Cycloaddition 2-MethoxyfuranZn-Cu couple, NaI2,4-Dimethyl-1-methoxy-8-oxabicyclo[3.2.1]oct-6-en-3-one- researchgate.net
Synthesis 3-Pentanone (B124093)Bromine, Phosphorus tribromideThis compound (dl- and meso-isomers)72% orgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8Br2O B1589330 2,4-Dibromo-3-pentanone CAS No. 815-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromopentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O/c1-3(6)5(8)4(2)7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPIOAUZQKSZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C(C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472915
Record name 2,4-dibromo-3-pentanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815-60-1
Record name 2,4-dibromo-3-pentanone
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URL https://comptox.epa.gov/dashboard/DTXSID50472915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromo-3-pentanone
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Synthetic Methodologies for 2,4 Dibromo 3 Pentanone

Traditional Bromination Approaches

The classical method for synthesizing 2,4-dibromo-3-pentanone involves the direct bromination of its parent ketone, 3-pentanone (B124093).

Direct Bromination of 3-Pentanone with Molecular Bromine (Br₂)

The direct reaction of 3-pentanone with molecular bromine is a well-established method for producing this compound. orgsyn.orgorgsyn.org This reaction is a typical α-substitution that proceeds via an acid-catalyzed enol intermediate. pressbooks.pub

Successful synthesis requires careful control of reaction conditions. Key parameters include temperature, the choice of solvent, and the use of catalysts.

The reaction is often carried out at low temperatures, between -10°C and 0°C, using an acetone-dry ice bath to manage the exothermic nature of the reaction and to control the evolution of hydrogen bromide gas. orgsyn.org One procedure involves the rapid addition of bromine to a solution of 3-pentanone. orgsyn.org Alternative conditions involve adding bromine over a period of one hour, which can cause the temperature to rise to 50–60°C. orgsyn.org

Various acids can be used to catalyze the reaction, with hydrobromic acid and acetic acid being common choices. masterorganicchemistry.com Phosphorus tribromide (PBr₃) is also utilized as a catalyst. orgsyn.org The reaction can be performed in solvents like 47% hydrobromic acid or with acetic acid. orgsyn.orgvaia.com

A typical procedure involves using a molar excess of bromine relative to 3-pentanone to ensure dibromination. For instance, one mole of bromine is used for approximately 0.5 moles of 3-pentanone. orgsyn.orgorgsyn.org

Table 1: Reaction Conditions for Direct Bromination of 3-Pentanone

ParameterConditionsSource(s)
Starting Material 3-Pentanone orgsyn.orgorgsyn.org
Reagent Molecular Bromine (Br₂) orgsyn.orgorgsyn.org
Catalyst Phosphorus tribromide (PBr₃) or Hydrobromic acid orgsyn.orgorgsyn.org
Temperature -10°C to 0°C or 50-60°C orgsyn.orgorgsyn.org
Solvent 47% Hydrobromic acid or Acetic acid orgsyn.orgvaia.com
Molar Ratio (Br₂:3-Pentanone) ~2:1 orgsyn.orgorgsyn.org

The acid-catalyzed halogenation of ketones is a well-understood process that proceeds through an enol intermediate. pressbooks.pub The reaction mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon and facilitates the formation of the enol. masterorganicchemistry.comlibretexts.org

Enol Formation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the alpha-carbon, leading to the formation of a carbon-carbon double bond and creating the enol tautomer. This is typically the rate-determining step of the reaction. pressbooks.publibretexts.org

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine molecule (Br₂). masterorganicchemistry.com This forms a new carbon-bromine bond at the alpha position. youtube.com

Deprotonation: The resulting oxonium ion is deprotonated, typically by a weak base present in the reaction mixture, to regenerate the carbonyl group and yield the α-bromo ketone. masterorganicchemistry.comlibretexts.org

A significant byproduct of this reaction is hydrogen bromide (HBr), which is evolved in large quantities, particularly towards the end of the reaction. orgsyn.org This necessitates carrying out the procedure in a well-ventilated fume hood. orgsyn.org

The primary product, this compound, is a mixture of dl- and meso-isomers. orgsyn.org Purification is typically achieved through fractional distillation under reduced pressure. orgsyn.orgorgsyn.org The product is collected as a colorless to slightly yellow liquid at a boiling point of 67–82°C at 10 mmHg or 51–57°C at 3 mmHg. orgsyn.orgorgsyn.org Washing the organic phase with water and a 10% sodium carbonate solution can be employed to neutralize any remaining acid before drying and distillation. google.com

Green Chemistry Approaches to α,α'-Dibromo Ketone Synthesis

In an effort to develop more environmentally friendly synthetic methods, green chemistry principles have been applied to the synthesis of α,α'-dibromo ketones.

Oxidation-Bromination of Secondary Alcohols with H₂O₂/HBr System

A one-pot method for the synthesis of α,α'-dibromo ketones involves the oxidation-bromination of secondary alcohols using a hydrogen peroxide (H₂O₂)/hydrobromic acid (HBr) system. nih.govscispace.comrsc.orgnih.gov This approach is considered a green alternative as it utilizes inexpensive and environmentally benign reagents, with water being the primary byproduct. google.comscispace.com

This method allows for the synthesis of α,α′-dibromo ketones from aliphatic and secondary benzylic alcohols with yields reaching up to 91%. nih.govscispace.comnih.gov The selectivity of the reaction, favoring either mono- or dibromo ketones, can be controlled by adjusting the molar ratio of H₂O₂ and HBr. nih.govscispace.com For the synthesis of α,α'-dibromo ketones, a molar ratio of alcohol to HBr to H₂O₂ of 1:6:15 is typically employed. scispace.com The reaction is generally carried out in acetonitrile (B52724) at a temperature of 65–70°C. nih.govresearchgate.net

This process is notable for its selectivity, as it avoids the Baeyer-Villiger oxidation or the formation of peroxide compounds, which can be potential side reactions when using hydrogen peroxide with ketones in the presence of acid. nih.govrsc.orgnih.gov

Bromination of Oximes with H₂O₂/HBr System

An innovative approach to synthesizing dibromo ketones involves using ketoximes as the starting material. In the presence of the aqueous H₂O₂-HBr system, oximes undergo a tandem reaction involving deoximation to regenerate the ketone, followed by a subsequent α,α'-dibromination. researchgate.netresearchgate.net

This method is notable for its efficiency and sustainability, providing dibromo ketones in yields ranging from 40% to 94%. researchgate.netresearchgate.net The process is straightforward, easily scalable, and maintains the environmental benefits of the H₂O₂/HBr system. researchgate.netficp.ac.ru This extends the utility of oximes beyond their traditional role as protecting groups for carbonyls, offering a direct pathway to dibrominated products. researchgate.net

Table 1: Synthesis of Dibromo Ketones from Oximes with the H₂O₂/HBr System researchgate.netresearchgate.net

EntryStarting OximeDibromo Ketone ProductYield (%)
1Acetophenone oxime2,2-Dibromo-1-phenylethanone83
24'-Methylacetophenone oxime2,2-Dibromo-1-(p-tolyl)ethanone88
34'-Methoxyacetophenone oxime2,2-Dibromo-1-(4-methoxyphenyl)ethanone90
44'-Hydroxyacetophenone oxime2,2-Dibromo-1-(4-hydroxyphenyl)ethanone94
5Undecan-6-one oxime5,7-Dibromo-undecan-6-one87

Use of Ammonium (B1175870) Bromide and Ceric Ammonium Nitrate (B79036) (CAN)

A distinct method for the synthesis of α,β-dibromo ketones utilizes a combination of ammonium bromide (NH₄Br) as the bromine source and ceric ammonium nitrate (CAN) as a single-electron oxidant. researchgate.netresearchgate.net This approach is particularly effective for the bromination of α,β-unsaturated ketones. researchgate.net The reaction proceeds through a radical mechanism initiated by CAN. researchgate.netresearchgate.net This environmentally benign procedure can be performed under mild conditions, either by stirring the reactants in a solvent like acetonitrile at room temperature or through solvent-free grinding. researchgate.net

Solvent-Free and Mechanochemical Methods (e.g., Grinding Techniques)

In line with the principles of green chemistry, solvent-free and mechanochemical approaches for the synthesis of dibromo ketones have been developed. These methods reduce or eliminate the need for conventional solvents, thereby minimizing chemical waste and energy consumption. nih.govbeilstein-journals.org

Grinding: The synthesis of α,β-dibromo ketones using ammonium bromide and CAN can be performed under aqueous moist conditions by simply grinding the reagents manually in a mortar and pestle. researchgate.net Another grinding technique involves the reaction of ketones with reagents like Oxone® and ammonium bromide. mdpi.com

Ball-Milling: Mechanochemical synthesis via ball-milling is an efficient technique for solid-state reactions. nih.govnih.gov It offers improved time and energy efficiency compared to solution-based methods. beilstein-journals.org For instance, aryl halogenation can be achieved by ball-milling with N-halosuccinimides or sodium halides in the presence of an oxidizing agent like Oxone®. nih.gov

These techniques represent a significant shift towards more sustainable and efficient manufacturing processes in organic synthesis. nih.govacs.org

Alternative Synthetic Routes to Dibromo Ketones

Reactions of Alkynes with Oxidative Halogenation Systems

An alternative pathway to α,α-dibromo ketones involves the oxidative halogenation of alkynes. This transformation can be achieved using various reagent systems that allow for the controlled addition of two bromine atoms and an oxygen atom across the carbon-carbon triple bond.

Several systems have been developed for this purpose:

Hypervalent Iodine Reagents: The use of a hypervalent iodine reagent like (diacetoxyiodo)benzene (B116549) (PIDA) in combination with sodium bromide (NaBr) and a controlled amount of water can selectively produce α,α-dibromo ketones from terminal alkynes. researchgate.net

N-Halosuccinimides: The reaction of alkynes with N-bromosuccinimide (NBS) in the presence of an iron(III) chloride catalyst and a mixed solvent system of THF and water yields α,α-dihalo ketones. researchgate.net

TsNBr₂: N,N-Dibromo-p-toluenesulfonamide (TsNBr₂) can be used to convert alkynes into α,α-dibromoketones in a one-pot reaction, which proceeds via the formation of an α,α-dibromodimethyl ketal intermediate when methanol (B129727) is present. researchgate.netorganic-chemistry.org

Electrochemical Methods: A sustainable approach involves the electrochemical oxydihalogenation of alkynes, using simple haloalkanes like dibromomethane (B42720) (CH₂Br₂) as the halogen source under mild, room-temperature conditions. organic-chemistry.orgacs.org

Table 2: Comparison of Alternative Routes to α,α-Dibromo Ketones from Alkynes

MethodReagent SystemKey Features
Hypervalent IodineNaBr / PIDA / H₂OChemoselective; mild conditions. researchgate.net
N-HalosuccinimideNBS / FeCl₃ / THF-H₂OSelective oxy-1,1-dihalogenation. researchgate.net
Sulfonamide-basedTsNBr₂Metal- and catalyst-free conditions; high regioselectivity. organic-chemistry.org
ElectrochemicalCH₂Br₂ / ElectrolysisSustainable; uses readily available halogen sources. acs.org

Bromination of Alpha,Beta-Unsaturated Ketones

The synthesis of this compound can be achieved through the bromination of an appropriate α,β-unsaturated ketone precursor, such as pent-3-en-2-one (B7821955) (ethylidene acetone). This method relies on the electrophilic addition of molecular bromine (Br₂) across the carbon-carbon double bond of the alkene moiety.

The reaction mechanism involves the attack of the π-electrons of the double bond on a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. The bromide ion (Br⁻), generated in the first step, then attacks one of the carbon atoms of the bromonium ion in an anti-addition fashion. This nucleophilic attack opens the three-membered ring to yield the vicinal dibromide. rsc.org In the context of synthesizing this compound from pent-3-en-2-one, the bromine atoms would add to positions 3 and 4 of the pentene chain, which upon rearrangement or starting from a different isomer would lead to the desired product. The reaction is typically carried out in an inert solvent, such as carbon tetrachloride or dichloromethane, to facilitate the reaction while preventing unwanted side reactions.

Debromination-Bromination Sequences

Debromination-bromination sequences represent a more complex, multi-step approach that can be employed for the purification or isomerization of this compound. This strategy involves the initial removal of bromine atoms from the molecule, followed by a subsequent re-bromination step under controlled conditions.

Debromination of α,α'-dibromoketones like this compound can be accomplished using various reducing agents. A common method involves the use of a zinc-copper couple. chemicalbook.comthermofisher.commyfisherstore.comfishersci.ca Other reagents, such as diiron nonacarbonyl, have also been utilized for the reductive debromination of dibromoketones. orgsyn.org This step does not typically yield the parent ketone; instead, it is often used to generate highly reactive intermediates, such as oxyallyl cations, which are valuable in subsequent reactions like [4+3] cycloadditions. wiley.comresearchgate.net

A debromination-bromination sequence could theoretically be used to alter the diastereomeric ratio of a mixture of meso- and dl-2,4-dibromo-3-pentanone. By selectively debrominating the mixture and then re-introducing bromine under different, stereocontrolled conditions, it may be possible to enrich one diastereomer over the other. Another related process is halogen exchange, where this compound can be reacted with sodium iodide to prepare 2,4-diiodo-3-pentanone. oup.com A reverse sequence could potentially be envisioned as part of a broader synthetic strategy.

Stereoselective Synthesis of this compound Diastereomers

This compound possesses two stereocenters (at C2 and C4), and can therefore exist as two diastereomers: an achiral meso compound and a pair of enantiomers known as the dl or racemic form. The stereochemical outcome of the synthesis is highly dependent on the reaction conditions and the chosen synthetic route.

A direct and common method for preparing this compound is the α,α'-dibromination of 3-pentanone. orgsyn.org This reaction typically involves treating 3-pentanone with two equivalents of bromine, often in the presence of an acid catalyst like phosphorus tribromide. orgsyn.org This process proceeds through an enol or enolate intermediate. The introduction of the first bromine atom at one α-carbon is followed by the bromination of the second α-carbon. The direction of attack of the second bromine atom relative to the first determines the resulting diastereomer. This standard procedure generally yields a mixture of the meso and dl diastereomers, which can be separated by fractional distillation. orgsyn.org

Achieving stereoselectivity to favor one diastereomer over the other is a significant synthetic challenge. Research into the analogous α,α'-diiodination of 3-pentanone has shown that stereocontrol is possible. For instance, the reaction of 3-pentanone with iodine and cerium(IV) ammonium nitrate has been shown to preferentially yield meso-2,4-diiodo-3-pentanone. oup.com These findings suggest that the choice of solvent and halogenating agent system can influence the transition state geometry, thereby favoring the formation of the meso product. Similar principles can be applied to bromination, where tuning the reaction conditions could potentially favor either the meso or dl form of this compound.

The table below summarizes the general outcomes and principles of stereoselective synthesis for α,α'-dihalogenated 3-pentanones.

Reaction Reagents Typical Outcome for 2,4-Dihalo-3-pentanone Reference
Direct Bromination3-Pentanone, Br₂, PBr₃Mixture of dl- and meso-2,4-dibromo-3-pentanone orgsyn.org
Direct Iodination3-Pentanone, I₂, Ce(NH₄)₂(NO₃)₆Preferential formation of meso-2,4-diiodo-3-pentanone oup.com

Compound Index

Reaction Mechanisms and Reactivity of 2,4 Dibromo 3 Pentanone

Nucleophilic Substitution Reactions

The presence of two bromine atoms alpha to the carbonyl group makes 2,4-dibromo-3-pentanone highly susceptible to nucleophilic attack. This reactivity is central to its utility in organic synthesis.

The conversion of this compound to 2,4-diiodo-3-pentanone proceeds through a double SN2 reaction. sci-hub.se This transformation is typically achieved using sodium iodide in a suitable solvent like acetonitrile (B52724). sci-hub.seoup.com The reaction mechanism involves two sequential backside attacks by the iodide ion on the carbon atoms bearing the bromine atoms. orgsyn.org This process is driven by the precipitation of sodium bromide, which shifts the equilibrium towards the diiodinated product. orgsyn.org The resulting 2,4-diiodo-3-pentanone is often obtained as a mixture of meso and dl isomers. sci-hub.seorgsyn.org For instance, one reported synthesis yielded the product as an oily substance in 85% yield, with a meso to dl pair ratio of 88:12. sci-hub.se

ReactantReagentProductSolventYieldIsomer Ratio (meso:dl)
This compoundSodium Iodide (NaI)2,4-Diiodo-3-pentanoneAcetonitrile85%88:12

A significant application of α,α'-dibromo ketones like 2,4-dibromo-2,4-dimethyl-3-pentanone is in alpha-alkylation reactions using organocopper reagents. sigmaaldrich.com Specifically, the reaction of 2,4-dibromo-2,4-dimethyl-3-pentanone with lithium dimethylcuprate(I) in diethyl ether at a low temperature of -78°C results in the formation of 2,2,4-trimethyl-3-pentanone. sigmaaldrich.comscientificlabs.ie This reaction demonstrates a method for the selective introduction of alkyl groups at the alpha position of a ketone.

Starting MaterialReagentProductSolventTemperature
2,4-Dibromo-2,4-dimethyl-3-pentanoneLithium dimethylcuprate(I)2,2,4-trimethyl-3-pentanoneDiethyl ether-78°C

The reaction of dibromo ketones with sodium azide (B81097) can lead to the formation of azido (B1232118) vinyl ketones. nih.gov The proposed mechanism involves an initial SN2 displacement of a bromide ion by the azide ion at the α-carbon, which is activated by the adjacent carbonyl group. This is followed by the elimination of hydrogen bromide to yield the azido vinyl ketone. nih.gov This reaction pathway highlights the dual role of the dibromo ketone as a substrate for both substitution and subsequent elimination.

Reduction Reactions

This compound and its derivatives can undergo various reduction reactions, leading to debrominated or rearranged products.

The electrochemical reduction of α,α'-dibromo ketones in acetic acid provides a convenient route to α-acetoxy ketones. acs.org For instance, the electrochemical reduction of 2,4-dibromo-2,4-dimethyl-3-pentanone in a solution of acetic acid and sodium acetate (B1210297) yields the corresponding α-acetoxy ketone. sigmaaldrich.comscientificlabs.ie The proposed mechanism begins with the electrochemical reduction of the dibromo ketone to an α-bromo enolate. acs.org This intermediate is then protonated by the solvent to form an enol allylic bromide. This species can then undergo ionization to a hydroxyallyl cation, which is subsequently attacked by an acetate ion to form the final α-acetoxy ketone product. acs.org The solvent polarity plays a crucial role; polar aprotic solvents may favor different reaction pathways.

Starting MaterialConditionsProduct
2,4-Dibromo-2,4-dimethyl-3-pentanoneElectrochemical reduction in acetic acid/sodium acetateα-Acetoxy ketone

The debromination of 2,4-dibromo ketones can be effectively achieved using a zinc-copper couple. This reagent is utilized in the synthesis of various organic compounds. For example, 2,4-dibromo-2,4-dimethyl-3-pentanone is used in the synthesis of 2-dimethylamino-4-methylene-1,3-dioxolanes through debromination with a zinc-copper couple in solvents like dimethylformamide (DMF) or dimethylacetamide. sigmaaldrich.comscientificlabs.iemyfisherstore.comfishersci.ca The choice of solvent can be critical, with DMF sometimes being favored over ether to potentially control the extent of debromination. The zinc-copper couple facilitates the reductive removal of the bromine atoms, leading to the formation of an intermediate that can be trapped or undergo further reaction. sci-hub.se

Other Reducing Agents (e.g., Diiron Nonacarbonyl)

Diiron nonacarbonyl (Fe₂[CO]₉) serves as a notable reducing agent for α,α'-dihaloketones like this compound, facilitating the generation of oxyallyl cation intermediates for cycloaddition reactions. orgsyn.orgwikipedia.orgorgsyn.org This organometallic compound is considered a more reactive source of zerovalent iron compared to iron pentacarbonyl. wikipedia.org The use of iron carbonyl complexes can stabilize the resulting oxyallyl cation by increasing the covalent character of the metal-oxygen bond, which often leads to cleaner reactions. wikipedia.org

In the context of cycloaddition, diiron nonacarbonyl promotes the formation of cycloadducts by reacting with the dibromoketone. For instance, the reaction of this compound with dienes in the presence of diiron nonacarbonyl yields cycloheptenone derivatives. thieme-connect.de Specifically, when tellurophene (B1218086) was treated with this compound and diiron nonacarbonyl in benzene, bicyclic addition products were formed. thieme-connect.de Similarly, diiron nonacarbonyl has been employed in the synthesis of cyclopentadienones from dibromoketones through a [3+2] cycloaddition, a process known as the Noyori [3+2] reaction. wikipedia.org It has also been utilized in spirocyclization reactions, such as the reaction between 2-(1-benzyl-2-pyrrolidinylidene)acetonitrile and this compound, to produce substituted 8-oxo-1-azaspiro[4.4]nonanes. ajol.inforesearchgate.net

While effective, the use of diiron nonacarbonyl is sometimes approached with caution due to its expense and high toxicity, prompting the development of alternative, less hazardous methods. orgsyn.org

Cycloaddition Reactions (Focus on Oxyallyl Cation Chemistry)

The generation of oxyallyl cations from precursors like this compound is a cornerstone for various cycloaddition strategies, providing a powerful method for constructing seven- and five-membered ring systems. wikipedia.orgnih.gov These cations are electrophilic intermediates that can react with a variety of π-systems. nih.govlsu.edu

The [4+3] cycloaddition between an oxyallyl cation and a 4π-electron diene is a synthetically valuable method for forming seven-membered rings, which are common frameworks in many natural products. wikipedia.orgclockss.org Cyclic dienes like furan (B31954) and cyclopentadiene (B3395910) are particularly effective partners in these reactions because their s-cis conformation is locked, making them readily reactive with the transient oxyallyl cation. wikipedia.orgresearchgate.net

Oxyallyl cations are typically generated in situ from α,α'-dihalo ketones, such as this compound, through reduction. wikipedia.orgwikipedia.org This reduction can be accomplished using various reagents, including metal carbonyls like diiron nonacarbonyl, or metal couples such as zinc-copper. wikipedia.orglsu.edu The process involves the initial formation of a metal enolate, followed by the loss of a halide to generate the positively charged oxyallyl intermediate. wikipedia.orgwikipedia.org The choice of reducing agent can influence the stability and subsequent reactivity of the oxyallyl cation. lsu.edu For instance, using α,α'-diiodoketones, prepared from the corresponding dibromoketones, can significantly accelerate the reaction rate at lower temperatures. sci-hub.se

The stability of the oxyallyl cation is crucial, and it can exist in different conformations, primarily "W", "U", and "sickle" shapes. The "W" configuration is generally the most stable and kinetically favored. lsu.edu These conformations play a significant role in determining the stereochemistry of the cycloaddition products. lsu.edu

The stereochemical outcome of [4+3] cycloadditions involving oxyallyl cations is a complex interplay of factors including the diene's structure, the oxyallyl cation's conformation, and the reaction conditions. wikipedia.orgfigshare.com Generally, these reactions proceed with a preference for a compact (endo) transition state, leading to specific diastereomers. thieme-connect.delsu.edu For concerted reactions, the "W" and "U" conformations of the oxyallyl cation result in products with a cis arrangement of the α and α' substituents, while the "sickle" conformation gives trans products. lsu.edu

In reactions with substituted furans, high diastereoselectivity is often observed. researchgate.netresearchgate.netresearchgate.net For example, the reaction of this compound with furan in the presence of a reducing agent predominantly yields the cis-endo cycloadduct. researchgate.netresearchgate.net The presence of substituents on the furan ring can influence the facial selectivity of the cycloaddition. researchgate.netwiley.comscholaris.ca For instance, increasing the bulkiness of a substituent at the C-2 position of furan tends to increase the endo diastereoselectivity. researchgate.net

Regioselectivity becomes a key consideration when unsymmetrical dienes are used. figshare.com In the case of 2-substituted furans, the reaction with the oxyallyl cation generated from this compound primarily leads to adducts where the 2-substituent is syn to the bromine atom, arising from an endo addition. figshare.com

DieneReducing SystemMajor Product StereochemistryReference(s)
FuranZn/Cucis-endo researchgate.netresearchgate.net
FuranNaI/CuExclusively cis products lsu.edu
CyclopentadieneZn/CuEpimeric mixture of cis-diequatorial and cis-diaxial orgsyn.org
2-Substituted FuransLiClO₄/CH₃CN/Et₃Nendo addition, 2-substituent syn to bromine figshare.com
Chiral Furfuryl AlcoholsDiethylzincHigh exo selectivity (chelation-controlled) thieme-connect.de

The scope of the [4+3] cycloaddition extends to a variety of substituted dienes, allowing for the synthesis of highly functionalized seven-membered rings. figshare.com The reaction has been successfully performed with simple cyclic dienes like furan and cyclopentadiene, as well as with acyclic dienes, although cyclic dienes often give better results. wikipedia.orgthieme-connect.de

Substituted furans are common substrates, and the nature of the substituent can significantly impact the reaction's yield and selectivity. researchgate.net Electron-donating groups on the furan ring generally increase both the yield and diastereoselectivity, while electron-withdrawing groups tend to decrease the yield. researchgate.net The reaction has been studied with various C-2 substituted furans, leading to a wide range of C-1 functionalized 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives. researchgate.netresearchgate.net The reaction also works with more complex dienes, such as those found in 3-hydroxy-2-pyrone derivatives. clockss.org

The reaction conditions can be tuned to accommodate different dienes. While thermal conditions are common, sonochemical methods have also been employed. sci-hub.seresearchgate.net The choice of the precursor for the oxyallyl cation (e.g., dibromo- vs. diiodoketone) can also expand the scope by allowing for milder reaction conditions. sci-hub.se

Substituted DieneKey FindingsReference(s)
2-Methylfuran, 2-MethoxyfuranUndergo [4+3] cycloaddition, regioselectivity influenced by Li+ figshare.com
3-Substituted Furans with Chelating GroupsComplete cis-trans and endo-exo diastereoselectivity researchgate.net
(S)-2-(p-Tolylsulfinyl)furansHigh diastereoselectivity, influenced by reducing conditions wiley.com
3-Hydroxy-2-pyrone derivativesStereoselective intermolecular [4+3] cycloaddition clockss.org
TelluropheneForms bicyclic addition products thieme-connect.de

While less studied than its [4+3] counterpart, the [3+2] cycloaddition of oxyallyl cations provides a powerful route to five-membered rings. nih.govcolab.wsnih.gov The oxyallyl cation generated from this compound can react with enamines in a formal [3+2] cycloaddition. lsu.edu This reaction proceeds through a stepwise mechanism rather than a concerted one under thermal conditions. nih.gov

The reaction typically begins with the electrophilic attack of the oxyallyl cation on the enamine to form a zwitterionic intermediate. nih.gov Subsequent ring closure furnishes the five-membered carbocycle. nih.gov For example, the oxyallyl cation generated from this compound using diiron nonacarbonyl undergoes [3+2] cycloaddition with enamines. lsu.edu This methodology has been applied to the synthesis of spirocyclic systems, such as 8-oxo-1-azaspiro[4.4]nonanes, from the reaction of this compound with cyclic enamines like 2-(1-benzyl-2-pyrrolidinylidene)acetonitrile. ajol.inforesearchgate.net This reaction highlights the versatility of the oxyallyl cation derived from this compound in constructing varied and complex molecular architectures. nih.govacs.org

[4+3] Cycloaddition with Dienes (e.g., Furan, Cyclopentadiene)

Rearrangement Reactions

The Favorskii rearrangement is a significant reaction of α-halo ketones, which typically proceeds in the presence of a base to yield carboxylic acid derivatives. wikipedia.orgwikiwand.com The mechanism for enolizable α-halo ketones is understood to involve the formation of a cyclopropanone (B1606653) intermediate. adichemistry.comorganic-chemistry.org Initially, a base abstracts an acidic α'-proton to form an enolate ion. This is followed by intramolecular nucleophilic substitution, where the enolate displaces the adjacent halide to form a bicyclic or polycyclic cyclopropanone intermediate. adichemistry.com Subsequent nucleophilic attack on the carbonyl carbon of the cyclopropanone by a base (such as hydroxide (B78521) or an alkoxide) leads to the opening of the three-membered ring. This ring-opening is regioselective, typically cleaving to form the more stable carbanion, which is then protonated to yield the final carboxylic acid or ester product. wikipedia.orgadichemistry.com

For α,α'-dihaloketones like this compound, a common outcome under Favorskii conditions is the elimination of hydrogen halide (HX) to produce α,β-unsaturated carbonyl compounds. wikipedia.orgwikiwand.com However, they can also undergo a rearrangement to form α,β-unsaturated carboxylic acid derivatives. adichemistry.com

A variation of this reaction is the quasi-Favorskii rearrangement, which occurs in α-halo ketones that lack an enolizable α'-hydrogen. In this case, the mechanism does not involve a cyclopropanone intermediate and is thought to proceed via a semibenzilic acid-type mechanism. adichemistry.com

While the general mechanism is well-established for α-monohaloketones, specific studies detailing the Favorskii rearrangement of this compound are less common. However, related transformations of similar α,α'-dihalo ketones provide insight into its expected reactivity. For instance, the reaction of 1,3-dibromobutan-2-one with sodium ethoxide results in the formation of ethyl but-2-enoate, an α,β-unsaturated ester. adichemistry.com

Reactant Reagents Product Reaction Type
α-Halo Ketone (enolizable)Base (e.g., NaOH, NaOR)Carboxylic Acid or EsterFavorskii Rearrangement
α,α'-Dihalo KetoneBase (e.g., NaOEt)α,β-Unsaturated Carboxylic Acid DerivativeFavorskii-type Elimination/Rearrangement
1,3-Dibromobutan-2-oneSodium EthoxideEthyl but-2-enoateFavorskii Rearrangement
2-ChlorocyclohexanoneSodium EthoxideEthyl cyclopentanecarboxylateFavorskii Rearrangement (Ring Contraction)

Other Notable Reactions of α,α'-Dibromo Ketones

Beyond rearrangement reactions, this compound, as a representative α,α'-dibromo ketone, is a versatile intermediate in a variety of other significant chemical transformations. Its reactivity is largely dictated by the presence of two electrophilic carbon centers alpha to the carbonyl group and the ability to generate reactive intermediates upon debromination. cymitquimica.comnih.gov

One of the most explored areas of reactivity for α,α'-dibromo ketones is their use in cycloaddition reactions via the generation of an oxyallyl cation intermediate. nih.gov This intermediate can be formed through the removal of the two bromine atoms by various reagents, most notably diiron nonacarbonyl (Fe₂(CO)₉) or zinc-copper couple. rsc.orgorgsyn.org

Cycloaddition Reactions:

[3+4] Cycloadditions: The reaction of this compound with 1,3-dienes, such as furan and cyclopentadiene, in the presence of a reducing agent like diiron nonacarbonyl or a CeCl₃–SnCl₂ mixture, leads to the formation of bicyclic seven-membered ring systems (tropinoids). orgsyn.orgoup.comacs.org For example, reaction with furan yields 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one. orgsyn.org

[3+2] Cycloadditions: When this compound is reacted with enamines in the presence of diiron nonacarbonyl, it undergoes a [3+2] cyclocoupling to produce 2-cyclopenten-1-ones. orgsyn.org A similar [3+2] cycloaddition is observed with isoprene (B109036) when using a CeCl₃–SnCl₂ system. oup.com

Debromination and Reduction:

Formation of α-Methoxy-Ketones: Treatment of α,α'-dibromo ketones with a zinc-copper couple in methanol (B129727) results in debromination. This reaction yields a mixture of the parent ketone and an α-methoxy-ketone, the latter being formed through the trapping of the oxyallyl cation intermediate by the solvent. rsc.org

Electrochemical Reduction: The electrochemical reduction of α,α'-dibromoketones has been studied. For instance, the reduction of 2,4-dibromo-2,4-dimethyl-3-pentanone in the presence of nucleophiles like acetic acid or ethanol (B145695) leads to the formation of α-acetoxy or α-ethoxy ketones, respectively. acs.org This provides evidence for the formation of a reactive intermediate that can be trapped. acs.org

Other Reactions:

Reaction with Organocuprates: The reaction of 2,4-dibromo-2,4-dimethylpentan-3-one (B98343) with lithium dimethylcuprate(I) results in debromination and methylation to produce 2,2,4-trimethyl-3-pentanone.

Synthesis of Heterocycles: α,α'-Dibromo ketones are precursors for various heterocyclic compounds. For example, they react with nucleophiles like 4-amino-5-mercapto-3-methyl-s-triazole to form complex fused heterocyclic systems. arkat-usa.org

The table below summarizes some of these key reactions involving this compound and its structural analogs.

Reactant(s) Reagents Product Type Key Intermediate
This compound, FuranFe₂(CO)₉ / NaI, CuBicyclic KetoneOxyallyl Cation
This compound, α-MorpholinostyreneFe₂(CO)₉CyclopentenoneOxyallyl Cation
This compound, IsopreneCeCl₃–SnCl₂[3+4] and [3+2] CycloadductsOxyallyl Cation
α,α'-Dibromo KetoneZn-Cu couple, Methanolα-Methoxy-ketoneOxyallyl Cation
2,4-Dibromo-2,4-dimethyl-3-pentanoneElectrochemical Reduction, Acetic Acidα-Acetoxy KetoneReactive Anionic Species
2,4-Dibromo-2,4-dimethylpentan-3-oneLithium dimethylcuprate(I)Methylated Ketone-

Applications of 2,4 Dibromo 3 Pentanone in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules

The generation of the oxyallyl cation from 2,4-dibromo-3-pentanone, typically facilitated by reducing agents like zinc-copper couple or diiron nonacarbonyl, is a cornerstone of its application. orgsyn.orgsci-hub.se This cation is a key player in [4+3] cycloaddition reactions, a powerful method for constructing seven-membered rings. orgsyn.orgresearchgate.net

Precursor for Bicyclic and Polycyclic Systems (e.g., Tropinoids, Bicyclo[3.2.1]octenones)

A significant application of this compound is in the synthesis of bicyclic systems. The in situ generated oxyallyl cation undergoes [4+3] cycloaddition with various dienes to form bridged bicyclic ketones. For instance, its reaction with furan (B31954) yields 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one, a key intermediate for tropinoid synthesis. orgsyn.org This methodology has proven effective for preparing sensitive 6,7-dehydrotropinones. orgsyn.org

When cyclopentadiene (B3395910) is used as the diene, a nearly 90% yield of an epimeric mixture of cis-diequatorial and cis-diaxial 2,4-dimethylbicyclo[3.2.1]oct-6-en-3-one is achieved. orgsyn.org These bicyclo[3.2.1]octenone frameworks are versatile building blocks for more complex polycyclic structures. The reaction conditions can be modulated; for example, using α,α'-diiodoketones instead of the dibromo counterparts can significantly increase the reaction rate at lower temperatures. sci-hub.se

Table 1: Synthesis of Bicyclic Systems using this compound

DieneProductReducing AgentYieldReference
Furan2α,4α-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-oneZinc-Copper Couple40-48% orgsyn.org
Cyclopentadiene2,4-Dimethylbicyclo[3.2.1]oct-6-en-3-oneZinc-Copper Couple~90% orgsyn.org
Furan2α,4α-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-oneDiiron NonacarbonylNot specified orgsyn.org

Intermediate in Natural Product Total Synthesis

The utility of this compound extends to the total synthesis of various natural products. The bicyclic adducts derived from its cycloaddition reactions serve as versatile synthons that can be elaborated into complex target molecules. orgsyn.orgresearchgate.net The strategic placement of functional groups in the initial cycloadducts allows for subsequent stereocontrolled transformations.

The bicyclic ketone, 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one, synthesized from this compound and furan, is a crucial precursor for the synthesis of (±)-nonactic acid. orgsyn.orgacs.org Nonactic acid is a building block of the macrotetrolide antibiotic nonactin (B1679836). orgsyn.org The synthesis showcases the strategic use of the [4+3] cycloaddition to establish the core carbocyclic framework with the desired stereochemistry, which is then carried through subsequent transformations.

The methodologies developed around this compound have been applied to the synthesis of segments of macrolide antibiotics. researchgate.net For example, the synthesis of the C17–C23 subunit of Ionomycin, a polyether antibiotic, has been achieved using a precursor derived from the [4+3] cycloaddition of the oxyallyl cation from this compound with 2-methoxyfuran. researchgate.net This approach allows for the creation of polyfunctionalized heptane (B126788) building blocks with multiple stereocenters. researchgate.net The resulting cycloadducts possess an acetal (B89532) functionality that facilitates the opening of the oxabicyclic system to reveal a linear, functionalized chain ready for further elaboration. researchgate.net

A tandem [4+3] cycloaddition/ozonolysis process, starting from the reaction of the oxyallyl cation generated from this compound and a C-2-functionalized furan, provides a regio- and stereoselective route to acetallic tetrahydropyrans. researchgate.net These tetrahydropyran (B127337) rings are common structural motifs in many natural products. This strategy has been successfully employed to synthesize the C32-C38 subunit of the immunosuppressant sanglifehrin A with excellent yield. researchgate.net

Formation of Seven-Membered Rings

The primary application of this compound in advanced organic synthesis is the formation of seven-membered rings via [4+3] cycloaddition reactions. orgsyn.orgresearchgate.net This method is highly valued for its efficiency in constructing these often challenging carbocyclic systems in a single step. wiley.com The reaction involves the generation of the 1,3-dimethyl-2-oxyallyl cation, which acts as a three-carbon component, and its subsequent trapping by a four-carbon diene. orgsyn.org

The reaction is general and can be applied to a variety of dienes, including furan and cyclopentadiene, to produce bridged seven-membered rings. orgsyn.org The use of different reducing agents and reaction conditions can be tailored to optimize yields and selectivity. sci-hub.se This methodology provides a direct and powerful route to functionalized cycloheptanoids, which are key structural units in numerous natural products and pharmaceutically active molecules. researchgate.net

Table 2: Reagents and Conditions for Seven-Membered Ring Formation

α,α'-Dihalo Ketone PrecursorDieneReducing SystemKey OutcomeReference
This compoundFuranNaI/CuFormation of bridged seven-membered ring orgsyn.org
This compoundCyclopentadieneZn/CuHigh yield of bicyclo[3.2.1]octenone system orgsyn.org
2,4-Diiodo-3-pentanoneCyclic DienesZn powderImproved reaction rate at lower temperatures sci-hub.se
This compoundIsoprene (B109036)CeCl₃–SnCl₂Formation of [3+4] and [3+2] cycloadducts researchgate.net

Development of Novel Heterocyclic Compounds

This compound is instrumental in the synthesis of various heterocyclic systems, including nitrogen-containing spirocycles and core structures of medicinally relevant natural products.

A significant application of this compound is in the synthesis of substituted 1-azaspiro[4.4]nonanes, which form the structural core of cephalotaxine (B1668394) alkaloids. ajol.infoukzn.ac.za Research has demonstrated a successful diiron nonacarbonyl-assisted spirocyclization reaction involving this compound. ajol.info

In a key example, the reaction of this compound with 2-(1-benzyl-2-pyrrolidinylidene)acetonitrile in the presence of diiron nonacarbonyl (Fe₂(CO)₉) and light irradiation yields 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile. ajol.info This transformation is an extension of the Noyori annulation, a powerful iron-mediated [3+2] cycloaddition for creating five-membered rings. ajol.info this compound is particularly effective in this reaction, whereas simpler α,α′-dibromoacetones fail. It is reasoned that the inductively donating methyl groups on the pentanone backbone are crucial for stabilizing the cationic intermediates that form during the reaction cycle. ajol.info The successful synthesis and isolation of a single diastereomer of the resulting azaspirocycle highlights the utility of this method for constructing complex, stereochemically rich molecules. ajol.info

Table 1: Synthesis of 1-Benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile

Reactant 1Reactant 2ReagentConditionsProduct
2-(1-Benzyl-2-pyrrolidinylidene)acetonitrileThis compoundDiiron nonacarbonyl (Fe₂(CO)₉)Benzene, 50°C, N₂, irradiation (400W Hg lamp)1-Benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile

The ability of this compound to facilitate the construction of complex scaffolds makes it a valuable starting material for synthesizing derivatives with potential applications in medicinal chemistry. Its role has been established in creating precursors for antibiotics and anti-cancer alkaloids.

One major contribution is in the synthesis of the macrotetrolide antibiotic, nonactin. The cycloadduct formed from the reaction of this compound and furan, specifically 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one, has been utilized as a key precursor in the total synthesis of (±)-nonactic acid, a fundamental building block of nonactin. orgsyn.org

Furthermore, as detailed in the previous section, the synthesis of azaspirocycles from this compound provides a direct route to the core structure of cephalotaxine. ajol.info Cephalotaxine is a natural alkaloid that serves as the parent structure for a family of compounds exhibiting promising anti-cancer properties, making this synthetic application highly relevant to medicinal chemistry research. ukzn.ac.za

Mechanistic Probes and Studies in Organic Reactions

No verifiable information could be found for this topic based on the provided outline.

No verifiable information could be found for this topic based on the provided outline.

Catalyst and Reagent Development

This compound is not a catalyst itself but is a pivotal reagent in the development and optimization of powerful synthetic methods, particularly cycloaddition reactions. Its primary function is to serve as a stable precursor for the 1,3-dimethyl-2-oxyallyl cation, a reactive three-carbon species used in [4+3] and [3+2] cycloadditions.

The generation of this oxyallyl cation from this compound can be achieved using various reducing agents, and the study of these different conditions represents a key aspect of reagent and method development. For instance, [4+3] cycloaddition reactions with dienes like furan and cyclopentadiene have been successfully carried out using reducing systems such as sodium iodide combined with copper powder or a zinc-silver couple. orgsyn.orgscholaris.caacs.org More recently, a lanthanoid(III) trichloride–tin(II) chloride (CeCl₃-SnCl₂) system has been developed to mediate the cycloaddition, affording bicyclic products under mild conditions. oup.com The development of improved methodologies also includes the use of sonication to promote the reaction at low temperatures and for short durations. sci-hub.se

In addition to [4+3] cycloadditions, this compound is the reagent of choice for iron-mediated [3+2] cycloadditions (Noyori annulation) to form functionalized cyclopentanones, as seen in the synthesis of azaspirocycles. ajol.info The exploration of different metal promoters (e.g., Fe₂(CO)₉, Zn/Cu) and reaction conditions to generate and trap the oxyallyl intermediate from this compound showcases its central role in expanding the toolkit of modern synthetic chemistry. ajol.infoorgsyn.org

Table 2: Reagent Systems for Generating Oxyallyl Cations from this compound

Reagent SystemReaction TypeDiene/Alkene Example
Diiron nonacarbonyl (Fe₂(CO)₉)[3+2] Cycloaddition2-(1-Benzyl-2-pyrrolidinylidene)acetonitrile
Sodium Iodide / Copper[4+3] CycloadditionFuran
Zinc-Silver couple (Zn-Ag)[4+3] Cycloaddition2-Furylcarbinols
Cerium(III) chloride / Tin(II) chloride[3+4] CycloadditionFuran, Cyclopentadiene
Zinc (powder) / Sonication[4+3] CycloadditionCyclic dienes

Role in Organocatalytic Stereospecific Dibromination

Extensive searches of chemical databases and scholarly articles did not yield any instances of this compound being utilized as a reagent or catalyst for organocatalytic stereospecific dibromination. The primary reactivity of this compound reported in the literature involves its use as a precursor for the in situ generation of the 1,3-dimethyl-2-oxyallyl cation. This intermediate is then trapped in cycloaddition reactions, most notably [4+3] cycloadditions with dienes such as furan and its derivatives. wiley.comresearchgate.netajol.info

The established methods for organocatalytic stereospecific dibromination of alkenes typically employ a combination of a stable, commercially available bromine source, such as 1,3-dibromo-5,5-dimethylhydantoin, and an organocatalyst, like a thiourea (B124793) derivative. These reactions proceed through a distinct mechanism that does not involve the formation of an oxyallyl cation from this compound.

Given the absence of research in this specific area, no detailed research findings or data tables on the role of this compound in organocatalytic stereospecific dibromination can be provided.

Spectroscopic Characterization and Stereochemical Analysis of 2,4 Dibromo 3 Pentanone and Its Derivatives

Advanced NMR Spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HMQC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the detailed structural analysis of 2,4-dibromo-3-pentanone. A full suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC, HMQC, NOESY) experiments is employed to unambiguously assign all proton and carbon signals and to determine the compound's stereochemistry.

This compound possesses two stereocenters at positions C2 and C4, leading to the existence of two diastereoisomeric forms: a meso compound and a pair of enantiomers (dl or racemic mixture). These isomers can be distinguished and assigned using NMR spectroscopy.

The meso isomer possesses a plane of symmetry, rendering the two methine protons (H2 and H4) and the two methyl groups chemically and magnetically equivalent. In contrast, the dl pair lacks this symmetry element, resulting in chemically non-equivalent methine and methyl groups.

¹H NMR: In the meso isomer, a single doublet for the methyl protons and a single quartet for the methine protons are expected. The dl-isomer would show two distinct doublets for the two non-equivalent methyl groups and two distinct quartets for the non-equivalent methine protons.

¹³C NMR: Similarly, the proton-decoupled ¹³C NMR spectrum of the meso isomer would display only three signals: one for the equivalent methyl carbons, one for the equivalent methine carbons (C2/C4), and one for the carbonyl carbon (C3). The dl-isomer would exhibit five distinct signals, corresponding to the two different methyl carbons, the two different methine carbons, and the carbonyl carbon.

Interactive Data Table: Expected NMR Chemical Shifts for Diastereoisomers of this compound

IsomerAtom¹H NMR (ppm, Multiplicity)¹³C NMR (ppm)
mesoCH₃ (C1/C5)Single DoubletSingle Signal
CHBr (C2/C4)Single QuartetSingle Signal
C=O (C3)-Single Signal
dlCH₃ (C1)Doublet 1Signal 1
CH₃ (C5)Doublet 2Signal 2
CHBr (C2)Quartet 1Signal 3
CHBr (C4)Quartet 2Signal 4
C=O (C3)-Signal 5

Note: Actual chemical shift values can vary based on solvent and experimental conditions.

This compound can be used as a precursor in cycloaddition reactions, such as the [4+2] Diels-Alder reaction, where its derivatives act as dienophiles. The stereochemical outcome of these reactions (e.g., endo vs. exo products) is critical and can be determined using 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY). libretexts.orgyoutube.com

A NOESY experiment detects through-space interactions between protons that are in close proximity (typically <5 Å). nih.gov In a bicyclic cycloaddition product, specific correlations will be observed for only one stereoisomer. For example, in an endo product, a NOESY cross-peak might be observed between a proton on the dienophile-derived portion and a proton on the "inner" face of the diene-derived bridge. This correlation would be absent in the corresponding exo product due to the greater distance between these protons.

Two-dimensional correlation experiments like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to first establish the complete bonding network.

COSY: Identifies proton-proton (¹H-¹H) spin-spin coupling networks, confirming adjacent protons. researchgate.net

HMQC/HSQC: Correlates directly attached proton-carbon pairs (¹H-¹³C). youtube.com

HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. researchgate.netyoutube.com

Once the basic structure is confirmed, NOESY provides the definitive evidence for the relative stereochemistry. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent and diagnostic absorption band for this compound is the strong carbonyl (C=O) stretch. Additionally, absorptions corresponding to C-H bonds in the methyl groups and the C-Br bonds are expected.

Interactive Data Table: Characteristic IR Absorptions for this compound

Functional GroupBond VibrationExpected Absorption Range (cm⁻¹)Intensity
AlkaneC-H stretch2850-2960Medium-Strong
KetoneC=O stretch~1715Strong, Sharp
Alkyl HalideC-Br stretch500-600Medium-Strong

The presence of a strong, sharp peak around 1715 cm⁻¹ is definitive evidence for a saturated ketone functional group. libretexts.orgpressbooks.pub The C-H stretching absorptions confirm the presence of the aliphatic methyl and methine groups. openstax.orglibretexts.org

Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of the molecule, which in turn confirms its elemental composition. For this compound, with a molecular formula of C₅H₈Br₂O, HRMS can measure the mass with enough accuracy to distinguish it from other potential formulas.

Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, a molecule containing two bromine atoms will show three main isotopic peaks in a ratio of approximately 1:2:1 for the [M]⁺, [M+2]⁺, and [M+4]⁺ ions, respectively.

The exact mass of the most abundant isotopic combination (C₅H₈⁷⁹Br₂O) can be calculated and compared to the experimental value to confirm the molecular formula. guidechem.com

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov While obtaining suitable crystals of a liquid like this compound can be challenging, a crystalline derivative could be analyzed. nih.gov

This technique involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice. nih.gov

For chiral molecules, such as a single enantiomer from the dl-pair of this compound, X-ray crystallography using anomalous dispersion can determine the absolute configuration (i.e., distinguish between the R,R and S,S enantiomers). ed.ac.uk The presence of "heavy" atoms like bromine enhances the anomalous scattering effect, making the assignment of absolute configuration more reliable. soton.ac.uk This provides an unambiguous confirmation of the molecule's stereochemistry that complements the relative stereochemical information obtained from NMR. nih.gov

Computational Chemistry and Theoretical Studies on 2,4 Dibromo 3 Pentanone

Mechanistic Studies of Reaction Pathways

Computational methods are essential for elucidating the step-by-step sequence of events in a chemical reaction, known as the reaction mechanism. ijrpr.com For α,α'-dihaloketones such as 2,4-Dibromo-3-pentanone, a characteristic reaction is the Favorskii rearrangement, which occurs in the presence of a base. wikipedia.orgnrochemistry.com This reaction typically proceeds through the formation of a highly strained cyclopropanone (B1606653) intermediate following the removal of an α-proton and subsequent intramolecular displacement of a bromide ion. wikipedia.orghandwiki.org

While specific computational studies on this compound are not extensively documented in the literature, the principles of mechanistic investigation can be illustrated by studies on similar ketones. For instance, the gas-phase elimination of 2-pentanone has been studied computationally to understand its Norrish Type II reaction mechanism. scholarsresearchlibrary.comresearchgate.net Such studies calculate the geometries and energies of reactants, intermediates, transition states, and products to map out the entire reaction pathway. scholarsresearchlibrary.com

A transition state represents the highest energy point along a reaction coordinate, corresponding to a specific molecular arrangement where bonds are partially broken and formed. ijrpr.com Identifying the structure and energy of the transition state is crucial for understanding reaction kinetics. Computationally, a transition state is located on the potential energy surface and is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. nih.gov

In the context of a Favorskii rearrangement of this compound, a key transition state would be that of the enolate intermediate cyclizing to form the three-membered cyclopropanone ring. handwiki.org Analysis of this transition state would reveal the precise bond lengths and angles as the C-C bond forms and the C-Br bond breaks.

For a well-documented analogous system, the Norrish Type II reaction of 2-pentanone, theoretical studies have characterized a six-membered cyclic transition state. scholarsresearchlibrary.comresearchgate.net The analysis involves examining the key geometric parameters, such as the elongating Cα-Cβ bond and the forming O-Hγ bond.

Table 1: Representative Geometric Parameters (in Ångstroms, Å) of a Calculated Transition State for the Norrish Type II Elimination of 2-Pentanone. scholarsresearchlibrary.comresearchgate.net (Illustrative Example)
ParameterDescriptionCalculated Bond Length (Å)
r(Cα-Cβ)Breaking Carbon-Carbon bond1.985
r(Cγ-Hγ)Breaking Carbon-Hydrogen bond1.432
r(O-Hγ)Forming Oxygen-Hydrogen bond1.021

For the Favorskii rearrangement of this compound, the energy profile would show the initial reactant, the formation of a lower-energy enolate intermediate, the high-energy transition state for cyclization, the strained cyclopropanone intermediate, and subsequent transition states and products from its ring-opening.

Table 2: Calculated Energy Parameters (in kcal/mol) for the Gas-Phase Elimination of 2-Pentanone at the B3LYP/6-31+g(d) Level of Theory. scholarsresearchlibrary.comresearchgate.net (Illustrative Example)
ParameterDescriptionCalculated Value (kcal/mol)
Activation Energy (Ea)Energy barrier for the reaction57.34
Reaction Enthalpy (ΔH)Overall energy change34.30

Prediction of Reactivity and Selectivity

Computational chemistry can predict the most likely sites of reaction on a molecule and the preferred products. Reactivity in this compound is largely dictated by the electron-withdrawing carbonyl group, which increases the acidity of the α-hydrogens, and the presence of two bromine atoms as good leaving groups. libretexts.org Computational models can quantify the acidity (pKa) of the α-protons and the stability of the resulting enolate.

For unsymmetrical α,α'-dihaloketones, computations can predict regioselectivity by comparing the energies of the transition states leading to different products. researchgate.net In the case of the symmetrical this compound, selectivity questions would primarily involve stereoselectivity, depending on the reaction conditions and the specific diastereomer (meso or dl) reacting. The stability of different product stereoisomers can be calculated to predict the thermodynamic product distribution.

Conformational Analysis

Molecules can exist in different spatial arrangements, or conformations, due to rotation around single bonds. scispace.com Conformational analysis aims to identify the most stable conformers and the energy barriers between them, which can significantly influence a molecule's reactivity. utdallas.edu For this compound, the primary conformational flexibility arises from rotation about the C2-C3 and C3-C4 bonds.

The stability of different conformers is determined by a balance of steric hindrance between bulky groups (methyl and bromine) and electrostatic interactions, particularly the dipole moments of the C=O and C-Br bonds. scispace.com Theoretical calculations can map the potential energy surface with respect to the rotation of these bonds to locate the energy minima corresponding to stable conformers. It is expected that conformers that minimize steric repulsion by placing the large bromine and methyl groups in anti or gauche arrangements would be favored.

Table 3: Hypothetical Relative Energies of Potential Conformers of this compound. (Illustrative Data)
Conformer (Dihedral Angles: Br-C2-C3-C4, C2-C3-C4-Br)DescriptionHypothetical Relative Energy (kcal/mol)
Anti-Anti (~180°, ~180°)Bromine atoms are anti-periplanar to the opposing C-C bond. Minimizes steric hindrance.0.0 (Reference)
Anti-Gauche (~180°, ~60°)One bromine is anti, the other is gauche. Moderate steric interaction.1.2
Gauche-Gauche (~60°, ~60°)Both bromine atoms are gauche. Potentially significant steric and dipolar interactions.2.5

Electronic Structure Calculations

Electronic structure calculations provide fundamental information about how electrons are distributed within a molecule, which is key to understanding its bonding, polarity, and reactivity. ijrpr.com A particularly useful method is Natural Bond Orbital (NBO) analysis, which translates the complex molecular wavefunctions into a familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. q-chem.comtaylorandfrancis.com

For this compound, NBO analysis would quantify the polarization of the molecule. It would show a significant negative charge on the electronegative oxygen and bromine atoms and a corresponding positive charge on the carbonyl carbon and the α-carbons (C2 and C4). This charge distribution highlights the electrophilic nature of the carbon backbone and the nucleophilic character of the oxygen atom.

Table 4: Hypothetical Natural Atomic Charges from NBO Analysis for Key Atoms in this compound. (Illustrative Data)
AtomExpected Natural Charge (a.u.)Rationale
O (in C=O)-0.65High electronegativity, polarized double bond.
C (in C=O)+0.50Electron deficient due to bonding with oxygen.
C2 / C4+0.15Slightly electrophilic due to adjacent carbonyl and bromine.
Br-0.10Electronegative, but less so than oxygen.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-dibromo-3-pentanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via halogenation of 3-pentanone using bromine under acidic conditions. Hoffmann et al. (1972) demonstrated that α,α'-dibromination proceeds efficiently in polar aprotic solvents like dimethylformamide (DMF), with yields exceeding 80% when stoichiometric bromine is used at 0–5°C . Electrochemical reduction methods (e.g., zinc-copper couple in DMF) can minimize side reactions like over-bromination . Optimization requires monitoring reaction kinetics via thin-layer chromatography (TLC) and adjusting temperature to suppress ketone enolization.

Q. How can researchers validate the purity and structural integrity of this compound using analytical techniques?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation. The geminal dibromo groups at C2 and C4 produce distinct splitting patterns in 1H^1\text{H}-NMR (δ ~3.5–4.0 ppm for adjacent protons). Gas chromatography-mass spectrometry (GC-MS) under electron ionization (EI) at 70 eV can confirm molecular ion peaks (m/z 264 for C5_5H8_8Br2_2O+^+). Cross-referencing with NIST spectral libraries ensures consistency with published fragmentation patterns .

Q. What safety protocols are essential when handling this compound in academic laboratories?

  • Methodological Answer : The compound is a severe irritant and potential alkylating agent. Handling requires:

  • Containment : Use fume hoods and closed systems to avoid inhalation.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste Management : Neutralize residual bromine with sodium thiosulfate before disposal. Safety data sheets (SDS) from ChemScene (2024) emphasize avoiding aqueous solutions to prevent hydrolysis to toxic byproducts .

Advanced Research Questions

Q. How does this compound serve as a precursor to oxyallyl cations in cycloaddition reactions, and what factors control regio- and stereoselectivity?

  • Methodological Answer : The dibromoketone undergoes dehydrohalogenation to generate oxyallyl cations (II), which participate in [4+3] cycloadditions with dienes. Stereoselectivity depends on solvent polarity and substituent effects: nonpolar solvents favor endo transition states, while electron-withdrawing groups at C3 enhance cation stability. For example, Dirlam et al. (1972) achieved >90% diastereomeric excess in tetrahydropyran synthesis using toluene as the solvent . Computational modeling (DFT) of transition states can further rationalize selectivity trends.

Q. What experimental strategies resolve contradictions in reaction outcomes between electrochemical and chemical reduction methods?

  • Methodological Answer : Electroreduction in acetic acid (Fry and O’Dea, 1975) produces α-acetoxyketones, whereas zinc-copper couples yield debrominated alkenes . To reconcile discrepancies:

  • Mechanistic Studies : Use isotopic labeling (e.g., D2OD_2O) to track protonation pathways.
  • Kinetic Control : Adjust electrode potentials or reductant stoichiometry to favor specific intermediates.
  • Side Reaction Analysis : Monitor byproducts via high-resolution LC-MS to identify competing pathways.

Q. How can researchers leverage this compound in natural product synthesis, and what are the limitations?

  • Methodological Answer : The compound is a key building block for polycyclic ethers and acetogenins. For instance, oxyallyl cations derived from it enable stereoselective construction of tetrahydropyrans in iridoid monoterpenes . Limitations include sensitivity to nucleophilic attack at the carbonyl group, which necessitates inert atmospheres (argon/nitrogen) during reactions. Alternative protecting groups (e.g., silyl ethers) may stabilize intermediates.

Data Analysis and Interpretation

Q. What statistical or computational tools are recommended for analyzing contradictory spectral data in dibromoketone characterization?

  • Methodological Answer : For NMR data inconsistencies:

  • Multivariate Analysis : Principal component analysis (PCA) of chemical shifts across solvents (CDCl3_3, DMSO-d6_6) identifies solvent-induced conformational changes.
  • DFT Calculations : Predict 13C^{13}\text{C}-NMR shifts using Gaussian or ORCA software to validate experimental assignments.
  • Collaborative Databases : Cross-check with PubChem or NIST entries to resolve ambiguities .

Q. How can researchers design experiments to address gaps in the mechanistic understanding of dibromoketone reactivity?

  • Methodological Answer :

  • Isotopic Labeling : Introduce 18O^{18}\text{O} at the carbonyl to track oxygen participation in intermediates.
  • In Situ Spectroscopy : Use FT-IR or Raman to monitor real-time bromide ion release during dehydrohalogenation.
  • Competition Experiments : Compare reaction rates with analogs (e.g., 2,4-dichloro-3-pentanone) to elucidate halogen effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.